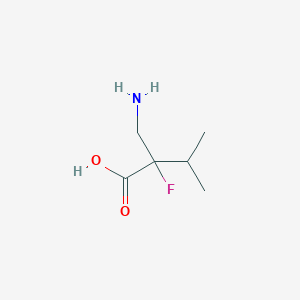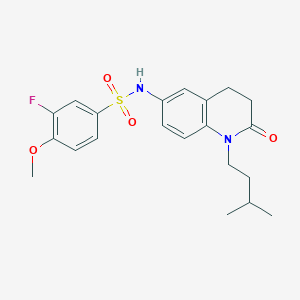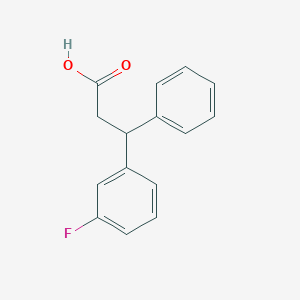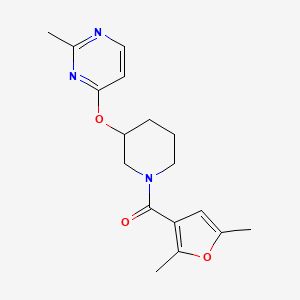
(2,5-Dimethylfuran-3-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,5-Dimethylfuran-3-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antimicrobial activity. Studies on similar compounds, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, have shown significant effectiveness against pathogenic bacterial and fungal strains, suggesting potential for the compound (Mallesha & Mohana, 2014).
Synthesis of Novel Compounds
The compound is used in the synthesis of novel compounds with potential therapeutic effects. For example, similar compounds have been used to synthesize new heterocyclic compounds that exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Organometallic Reactions
It plays a role in organometallic chemistry, as seen in studies where related compounds are used in bond cleavage reactions in oxygen and nitrogen heterocycles with rhodium phosphine complex (Jones, Dong, & Myers, 1995).
Structural and Theoretical Studies
The compound has applications in structural and theoretical studies. Compounds with similar structures have been characterized by various spectroscopic techniques and single crystal X-ray diffraction studies, aiding in the understanding of molecular structures and interactions (Karthik et al., 2021).
Synthesis of Polypropionates
It is instrumental in the synthesis of long-chain polypropionates, a key area in organic synthesis. Research on related compounds shows the potential for creating complex molecular structures with multiple stereogenic centers (Ancerewicz & Vogel, 1996).
Antioxidant Properties
Some compounds with similar structures have been studied for their antioxidant potency, indicating that (2,5-Dimethylfuran-3-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone may also possess such properties (Dineshkumar & Parthiban, 2022).
Biofuel Applications
Its derivatives may have applications in the biofuel sector, as seen in the study of 2,5-dimethylfuran and its interactions with methanol, suggesting potential roles in biofuel additive formulations (Poblotzki, Altnöder, & Suhm, 2016).
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-9-15(12(2)22-11)17(21)20-8-4-5-14(10-20)23-16-6-7-18-13(3)19-16/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYOWEGEPFNKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2884277.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2884279.png)
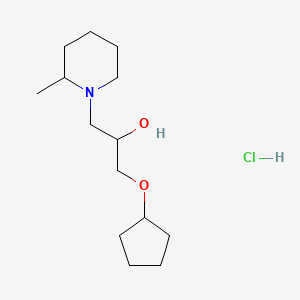
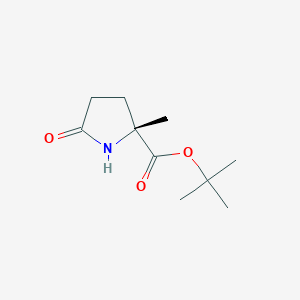
![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B2884282.png)

![7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2884284.png)
